molecular formula C42H84N2O4 B13352218 Heptadecan-9-yl 8-((2-hydroxyethyl)(6-(methyl(octyl)amino)-6-oxohexyl)amino)octanoate

Heptadecan-9-yl 8-((2-hydroxyethyl)(6-(methyl(octyl)amino)-6-oxohexyl)amino)octanoate

Cat. No.: B13352218
M. Wt: 681.1 g/mol
InChI Key: UXUFNDMFMCCMRQ-UHFFFAOYSA-N
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Description

Heptadecan-9-yl 8-((2-hydroxyethyl)(6-(methyl(octyl)amino)-6-oxohexyl)amino)octanoate is a complex organic compound with a molecular formula of C44H87NO5. This compound is known for its unique structure, which includes a long heptadecane chain and a functionalized octanoate group. It is primarily used in scientific research and has applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Heptadecan-9-yl 8-((2-hydroxyethyl)(6-(methyl(octyl)amino)-6-oxohexyl)amino)octanoate involves multiple steps. The process typically starts with the preparation of the heptadecane chain and the octanoate group separately. These two components are then linked through a series of reactions involving esterification and amidation.

    Esterification: The heptadecane chain is esterified with an appropriate carboxylic acid to form the heptadecan-9-yl ester.

    Amidation: The ester is then reacted with an amine, such as 2-hydroxyethylamine, under controlled conditions to form the amide linkage.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

Heptadecan-9-yl 8-((2-hydroxyethyl)(6-(methyl(octyl)amino)-6-oxohexyl)amino)octanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the amine and hydroxyl groups, to form various substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and various substituted compounds depending on the reagents and conditions used.

Scientific Research Applications

Heptadecan-9-yl 8-((2-hydroxyethyl)(6-(methyl(octyl)amino)-6-oxohexyl)amino)octanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Employed in the study of lipid metabolism and membrane biology.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the development of advanced materials and nanotechnology applications.

Mechanism of Action

The mechanism of action of Heptadecan-9-yl 8-((2-hydroxyethyl)(6-(methyl(octyl)amino)-6-oxohexyl)amino)octanoate involves its interaction with specific molecular targets and pathways. The compound is known to interact with lipid membranes, altering their properties and affecting various cellular processes. It can also act as a ligand for certain receptors, modulating their activity and influencing downstream signaling pathways.

Comparison with Similar Compounds

Heptadecan-9-yl 8-((2-hydroxyethyl)(6-(methyl(octyl)amino)-6-oxohexyl)amino)octanoate can be compared with other similar compounds such as:

    Heptadecan-9-yl 8-((2-hydroxyethyl)(6-oxo-6-(undecyloxy)hexyl)amino)octanoate: Similar structure but with an undecyloxy group instead of a methyl(octyl)amino group.

    Heptadecan-9-yl 8-((2-hydroxyethyl)(6-oxo-6-(nonyloxy)hexyl)amino)octanoate: Contains a nonyloxy group instead of a methyl(octyl)amino group.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C42H84N2O4

Molecular Weight

681.1 g/mol

IUPAC Name

heptadecan-9-yl 8-[2-hydroxyethyl-[6-[methyl(octyl)amino]-6-oxohexyl]amino]octanoate

InChI

InChI=1S/C42H84N2O4/c1-5-8-11-14-18-24-31-40(32-25-19-15-12-9-6-2)48-42(47)34-27-20-17-22-29-36-44(38-39-45)37-30-23-26-33-41(46)43(4)35-28-21-16-13-10-7-3/h40,45H,5-39H2,1-4H3

InChI Key

UXUFNDMFMCCMRQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(CCCCCCCC)OC(=O)CCCCCCCN(CCCCCC(=O)N(C)CCCCCCCC)CCO

Origin of Product

United States

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